molecular formula C8H10N2OS2 B3245910 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide CAS No. 173281-09-9

2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide

Cat. No.: B3245910
CAS No.: 173281-09-9
M. Wt: 214.3 g/mol
InChI Key: TWFFCINLEDOZIR-UHFFFAOYSA-N
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Description

2-Amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-c]thiopyran core. One common approach is the cyclization of appropriately substituted thiophenes under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction parameters can help achieve large-scale synthesis with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide has been studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to potential therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

  • 2-(Oxalyl-Amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

Uniqueness: 2-Amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide stands out due to its specific structural features, such as the presence of the thiopyran ring and the amino group at the 2-position

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS2/c9-7(11)6-4-1-2-12-3-5(4)13-8(6)10/h1-3,10H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFFCINLEDOZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=C(S2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide
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2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide
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2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide
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2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide
Reactant of Route 6
2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide

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